

In Vitro Kinase Assays for Evaluating Gö6976 Activity: A Technical Guide

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Compound of Interest

Compound Name: Y16526

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Introduction

Gö6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinases. Initially identified as a selective inhibitor of calcium-dependent protein kinase C (PKC) isoforms, specifically PKC α and PKC β 1, its characterization has revealed a broader spectrum of activity against other kinase families. This guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of Gö6976, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and workflows. Understanding the nuances of these assays is critical for accurately interpreting inhibition data and for the development of selective kinase inhibitors.

Target Profile of Gö6976

Gö6976 exhibits a distinct inhibitory profile, with high potency against conventional PKC isoforms. However, it also demonstrates significant activity against several other kinases, a factor that must be considered when interpreting cellular effects.

Kinase Target	IC50 (nM)	Kinase Family
PKC α	2.3[1]	Serine/Threonine Kinase
PKC β 1	6.2[1]	Serine/Threonine Kinase
PKC (rat brain)	7.9[1]	Serine/Threonine Kinase
TrkA	5	Tyrosine Kinase
TrkB	30	Tyrosine Kinase
JAK2	130	Tyrosine Kinase
JAK3	370	Tyrosine Kinase
PKD1 (PKC μ)	Potent inhibitor	Serine/Threonine Kinase

Table 1: Inhibitory activity of Gö6976 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

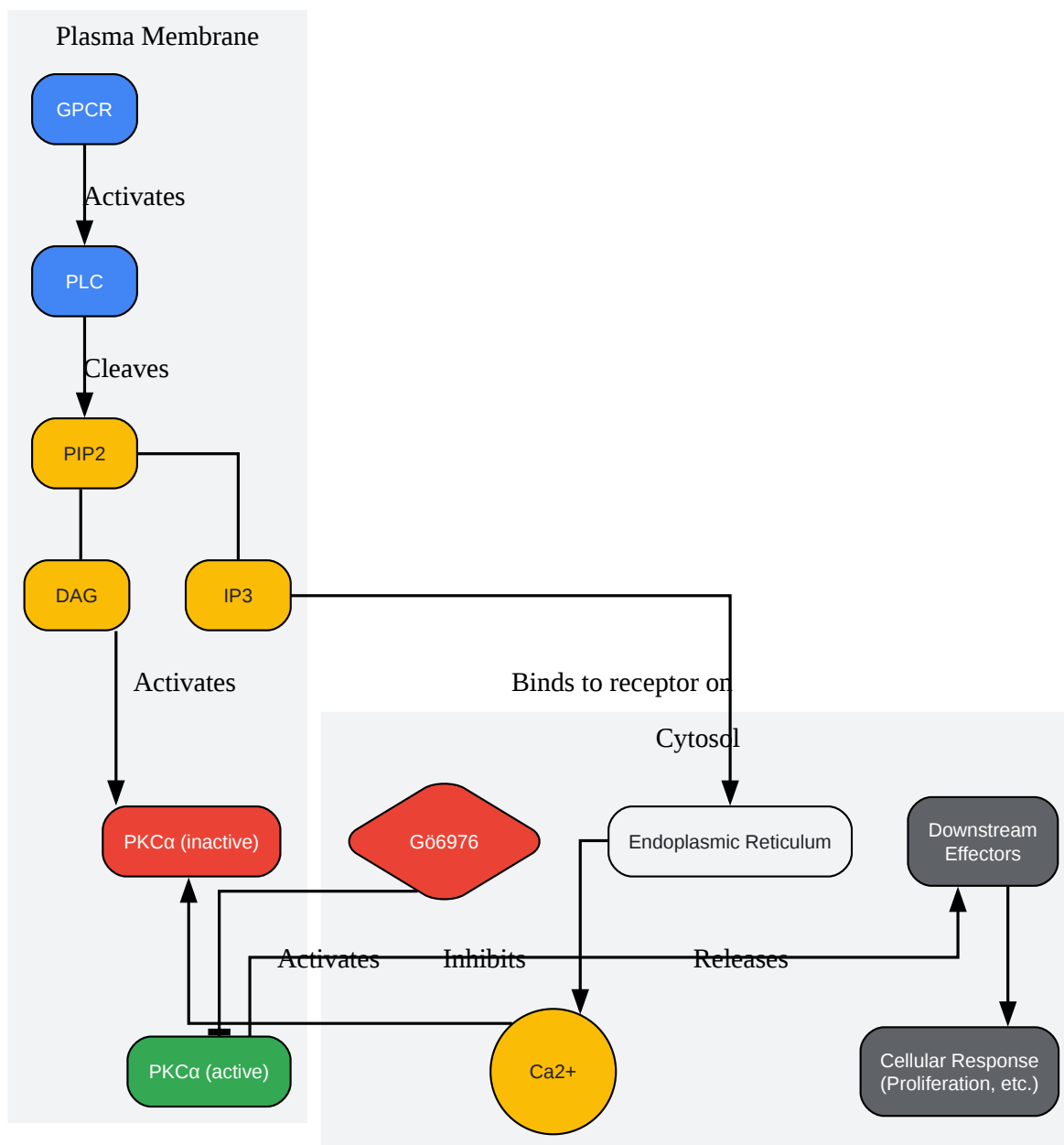
Gö6976 shows marked selectivity for Ca²⁺-dependent PKC isoforms over Ca²⁺-independent ones, with IC50 values greater than 3 μ M for PKC δ , - ϵ , and - ζ .

Signaling Pathways Modulated by Gö6976

The inhibitory action of Gö6976 can impact several critical signaling cascades. Understanding these pathways is essential for elucidating the compound's mechanism of action in a cellular context.

Protein Kinase C (PKC) Signaling

PKC α , a primary target of Gö6976, is a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Its activation is dependent on diacylglycerol (DAG) and intracellular calcium. Once activated, PKC α phosphorylates a wide array of downstream substrates.

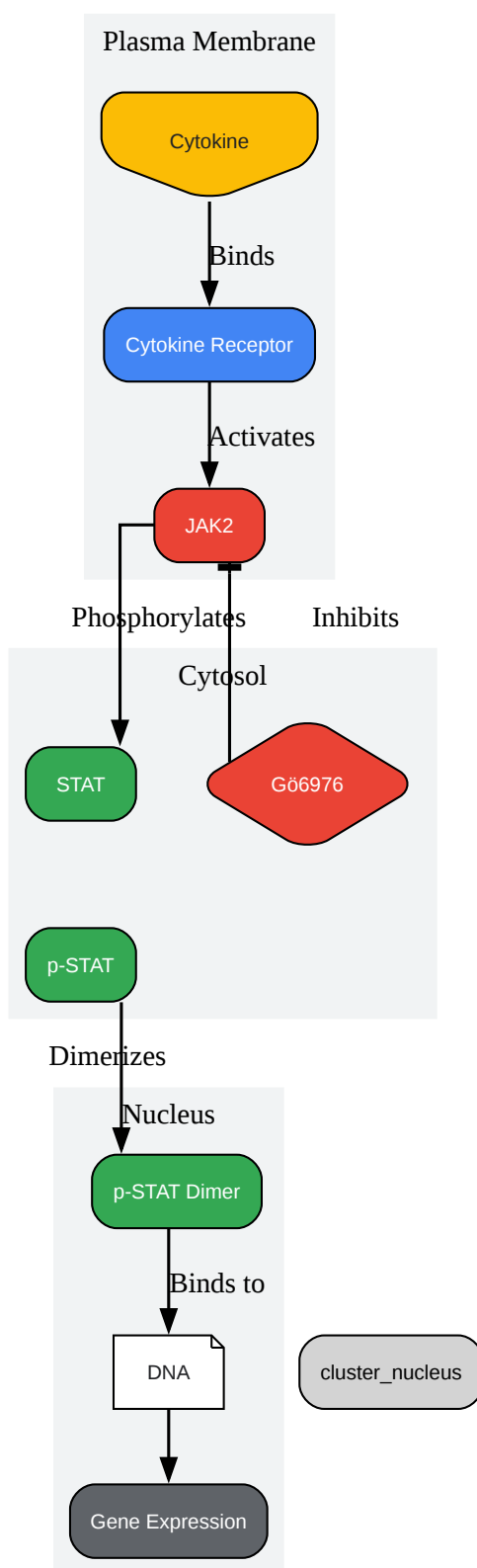


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PKCα Signaling Pathway Inhibition by Gö6976

JAK2 Signaling

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine and growth factor signaling. The JAK/STAT pathway is a primary downstream effector of JAK2 activation.

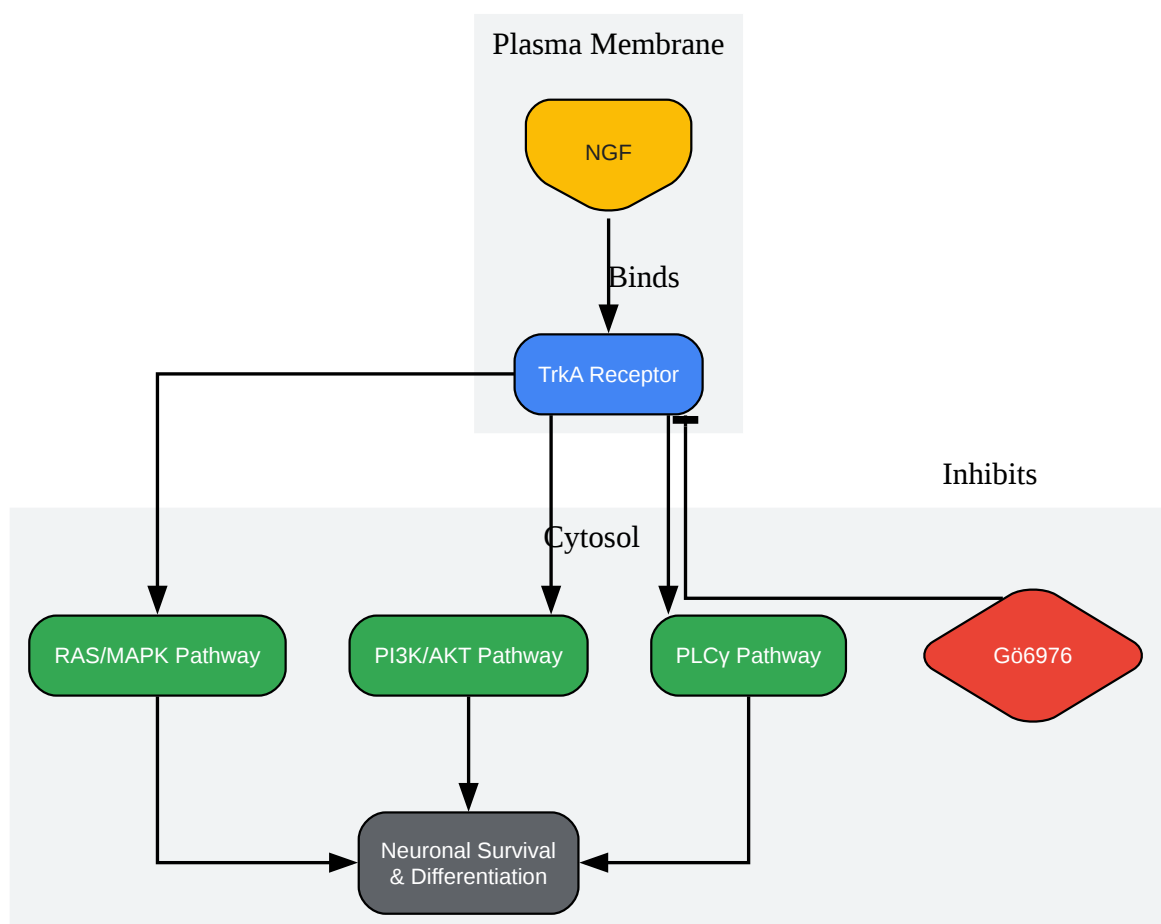


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JAK2/STAT Signaling Pathway Inhibition by Gö6976

TrkA Signaling

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF). Its activation triggers several downstream pathways crucial for neuronal survival and differentiation.



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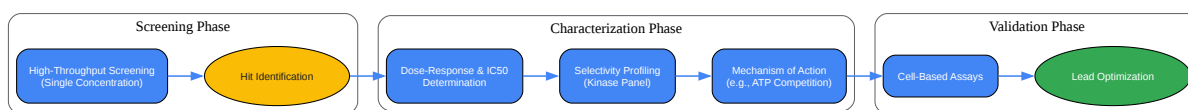
TrkA Signaling Pathway Inhibition by Gö6976

Experimental Protocols for In Vitro Kinase Assays

The following protocols provide a framework for assessing the inhibitory activity of Gö6976 against its target kinases. Both traditional radiometric and non-radioactive ELISA-based methods are described.

Experimental Workflow

A typical workflow for screening and characterizing kinase inhibitors like Gö6976 involves several stages, from initial high-throughput screening to detailed kinetic analysis.



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References

- 1. selleckchem.com [selleckchem.com]
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